molecular formula C12H18ClN B13316505 [(2-Chlorophenyl)methyl](pentyl)amine

[(2-Chlorophenyl)methyl](pentyl)amine

Cat. No.: B13316505
M. Wt: 211.73 g/mol
InChI Key: FKMOFPIUMDETDU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and a pentyl group is attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    Phenylmethylamine: Lacks the chlorine and pentyl substitutions, resulting in different chemical and biological properties.

    (2-Chlorophenyl)methylamine: Similar structure but without the pentyl group, leading to variations in reactivity and applications.

The uniqueness of (2-Chlorophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H18ClN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3

InChI Key

FKMOFPIUMDETDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC=C1Cl

Origin of Product

United States

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